3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring substituted with a pyrrolidinylmethyl group and a prop-2-yn-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like N,N-dimethylformamide and reagents such as chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the alkyne group can produce alkenes or alkanes.
Scientific Research Applications
3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinylmethyl group can enhance binding affinity, while the thiophene ring can participate in π-π interactions. The prop-2-yn-1-amine chain can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Pyridin-3-yl)-2-thienyl)prop-2-yn-1-ol: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Thiophene derivatives: Compounds like thiophene sulfoxides and sulfones share the thiophene core but differ in functional groups.
Uniqueness
The uniqueness of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine lies in its combination of a thiophene ring with a pyrrolidinylmethyl group and a prop-2-yn-1-amine chain, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H16N2S |
---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
3-[5-(pyrrolidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H16N2S/c13-5-3-4-11-8-12(15-10-11)9-14-6-1-2-7-14/h8,10H,1-2,5-7,9,13H2 |
InChI Key |
SRMKRCPYODEZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
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